molecular formula C18H18FN5O B2893660 5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-45-8

5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2893660
M. Wt: 339.374
InChI Key: UXMURBMNROUZHV-UHFFFAOYSA-N
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Description

“5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), a benzyl group (C6H5CH2-) attached to a fluorine atom, and a methylbenzyl group (C6H4CH2CH3).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate azide with an alkyl or aryl halide in a copper-catalyzed azide-alkyne Huisgen cycloaddition, commonly known as a “click reaction”. The amide group could be introduced in a subsequent step via acylation with an appropriate acid chloride or anhydride.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the amide group, and the fluorobenzyl and methylbenzyl groups. The electron-withdrawing fluorine atom on the benzyl group could have interesting effects on the electronic properties of the molecule.



Chemical Reactions Analysis

As an organic compound containing a triazole ring and an amide group, this molecule could participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzyl ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of functional groups. The compound is likely to be a solid at room temperature, and its solubility would depend on the specific solvent.


Scientific Research Applications

Synthesis and Structural Characterization

A significant aspect of the research revolves around the synthesis and structural characterization of derivatives related to "5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide". For instance, the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives shows the potential of such compounds in medicinal chemistry, particularly for their anticancer properties (Butler et al., 2013). These derivatives were evaluated against the MCF-7 breast cancer cell line, demonstrating cytotoxic effects and highlighting the potential of triazole derivatives as anticancer agents.

Furthermore, the catalyst- and solvent-free synthesis of related benzamide derivatives through microwave-assisted processes emphasizes the efficiency and environmental benefits of such methods in producing biologically active molecules (Moreno-Fuquen et al., 2019). This approach showcases the adaptability of triazole chemistry for developing new therapeutic agents with potential application in treating various diseases.

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, its reactivity in chemical reactions, its physical and chemical properties, and any potential biological activity. This could involve both experimental studies and computational modeling.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If this is a new compound that you or your team have synthesized, I would recommend conducting a thorough characterization including NMR, IR, and mass spectrometry, and potentially x-ray crystallography if suitable crystals can be grown. If this compound is intended for use in biological studies, in vitro testing followed by in vivo studies in an appropriate model organism would be the next steps. Always remember to follow all relevant safety protocols when handling and testing new compounds.


properties

IUPAC Name

5-amino-N-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-12-2-4-14(5-3-12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMURBMNROUZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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